Oxetan-3-yl chloroformate

Description

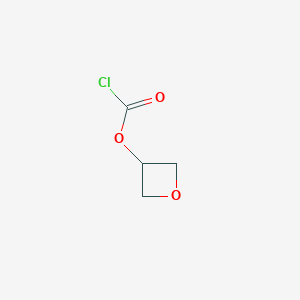

Oxetan-3-yl chloroformate (CAS: 178153-11-2) is an acyl chloride derivative characterized by an oxetane ring substituent. Its molecular formula is C₅H₇ClO₃, and its structure includes a strained oxetane ring fused to a chloroformate group, as confirmed by its InChI key BULSKJQNVXVGHX-BYPYZUCNSA-N . This compound is primarily used as a reactive intermediate in organic synthesis, particularly for introducing the oxetane moiety into target molecules. The oxetane ring’s electron-withdrawing nature and steric constraints influence its reactivity compared to linear or bulkier substituents in other chloroformates.

Properties

IUPAC Name |

oxetan-3-yl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO3/c5-4(6)8-3-1-7-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYNMWPAPGUUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The reactivity of chloroformates is heavily influenced by their substituent groups. Below is a comparative analysis of key chloroformates:

Key Insights :

- This compound ’s oxetane ring enhances electrophilicity while introducing steric hindrance, making it ideal for synthesizing constrained molecules like retigabine derivatives .

- Ethyl and methyl chloroformates are more reactive but pose significant safety risks (e.g., skin absorption, respiratory irritation) .

- Benzyl chloroformate is less reactive due to resonance stabilization but excels in amine protection .

Q & A

Q. What are the critical safety protocols for handling oxetan-3-yl chloroformate in laboratory settings?

- Methodological Answer : this compound, like other chloroformates, requires stringent safety measures due to its corrosive and toxic properties. Key protocols include:

- Personal Protective Equipment (PPE) : Use impermeable butyl rubber gloves (EN 374), tightly fitting goggles or face shields (EN 166), and impervious lab coats or coveralls to prevent skin contact .

- Respiratory Protection : Employ a positive-pressure, supplied-air respirator in poorly ventilated areas to avoid inhalation of vapors, which may cause severe respiratory irritation .

- Emergency Preparedness : Immediate decontamination (e.g., flushing eyes/skin with water for 15+ minutes) and medical consultation are critical upon exposure .

- Storage : Store in a cool, dry, ventilated area away from incompatible substances (e.g., bases, oxidizers) to prevent hazardous reactions .

Q. How can researchers design experiments to mitigate risks during synthetic applications of this compound?

- Methodological Answer :

- Reaction Setup : Conduct reactions in a fume hood with continuous airflow monitoring. Use closed systems (e.g., Schlenk lines) for volatile intermediates .

- Quenching Protocols : Neutralize residual chloroformate with cold aqueous sodium bicarbonate or inert solvents (e.g., hexane) to avoid exothermic side reactions .

- Waste Management : Collect waste in designated, labeled containers for specialized disposal to comply with environmental regulations .

Q. What analytical techniques are suitable for characterizing this compound in reaction mixtures?

- Methodological Answer :

- Chromatography : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., ethyl chloroformate for amino acid analysis) enhances detection sensitivity for polar intermediates .

- Spectroscopy : NMR (¹H, ¹³C) and FT-IR can confirm structural integrity and monitor reaction progress, particularly esterification or carbamate formation .

Advanced Research Questions

Q. How can conflicting toxicity data for chloroformates be resolved in risk assessments for this compound?

- Methodological Answer :

- Data Reconciliation : Cross-reference acute exposure guidelines (AEGLs) from animal studies (e.g., rat LC₅₀ values for ethyl chloroformate: 88–103 ppm) with computational toxicology models (e.g., QSAR) to extrapolate human toxicity thresholds .

- Species-Specific Adjustments : Apply interspecies uncertainty factors (e.g., 10× for rat-to-human extrapolation) to account for metabolic differences .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Answer :

- Stabilization Additives : Introduce radical inhibitors (e.g., BHT) or moisture scavengers (e.g., molecular sieves) to prevent hydrolysis or thermal decomposition .

- Condition Monitoring : Use Karl Fischer titration to track moisture content and UV-Vis spectroscopy to detect degradation byproducts (e.g., COCl₂) .

Q. How do structural modifications of chloroformates influence their reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Steric and Electronic Analysis : Compare reaction rates of this compound with analogs (e.g., ethyl or benzyl chloroformate) using kinetic studies. For example, the oxetane ring’s strain may enhance electrophilicity, accelerating amine coupling .

- Computational Modeling : Density Functional Theory (DFT) can predict activation barriers and transition states to rationalize reactivity trends .

Q. What are the challenges in detecting trace impurities in this compound batches, and how can they be addressed?

- Methodological Answer :

- Impurity Profiling : Use high-resolution LC-MS/MS to identify trace hydrolyzed products (e.g., oxetan-3-ol) or chlorinated byproducts .

- Method Validation : Implement ICH Q2(R1) guidelines for specificity, accuracy, and detection limits, ensuring compliance with pharmacopeial standards .

Methodological Notes

- Contradictions in Evidence : While animal toxicity data for chloroformates exist (e.g., rat LC₅₀ values ), human data are scarce. Researchers must prioritize conservative safety margins in experimental design .

- Best Practices : Regularly update risk assessments using emerging data (e.g., AEGL revisions) and validate analytical methods against reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.